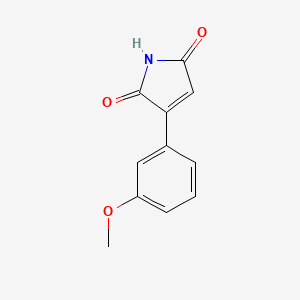

3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

64643-37-4 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C11H9NO3/c1-15-8-4-2-3-7(5-8)9-6-10(13)12-11(9)14/h2-6H,1H3,(H,12,13,14) |

InChI Key |

FQKPINSZEPYQEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)NC2=O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of the 1 3 Methoxyphenyl 1h Pyrrole 2,5 Dione Framework

Electrophilic Character of the Maleimide (B117702) Double Bond

The double bond in the maleimide ring of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione is electron-deficient, rendering it highly electrophilic. This characteristic is a direct consequence of the powerful electron-withdrawing nature of the two flanking carbonyl (C=O) groups. These groups pull electron density away from the C=C bond through resonance and inductive effects. This polarization makes the β-carbon of the double bond susceptible to attack by nucleophiles. This reactivity is central to the utility of maleimides in bioconjugation, where they selectively react with nucleophilic residues on biomolecules. wikipedia.orgaxispharm.com The reaction is governed by orbital considerations, where the lowest unoccupied molecular orbital (LUMO) of the maleimide has a large coefficient on the beta-carbon, allowing for an efficient reaction with the highest occupied molecular orbital (HOMO) of a nucleophile. wikipedia.org

Nucleophilic Michael-Type Addition Reactions

The primary mode of reactivity for the 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione framework is the nucleophilic conjugate addition, commonly known as the Michael addition. wikipedia.org In this reaction, a nucleophile (the Michael donor) attacks the electrophilic double bond of the maleimide (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com This process is highly efficient and forms the basis for numerous applications, particularly in the covalent modification of proteins and other macromolecules. researchgate.netnih.gov

The reaction between a thiol (sulfhydryl group) and a maleimide is a cornerstone of bioconjugation chemistry, prized for its high speed and selectivity under mild, physiological conditions. axispharm.comresearchgate.net This "click" reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH. axispharm.com

The kinetics of the thiol-maleimide reaction are influenced by several factors, making the process highly tunable. udel.edunih.gov The reaction rate is significantly dependent on pH, the nature of the N-substituent on the maleimide, and the pKa of the thiol. researchgate.netudel.edu

pH: The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. axispharm.comthermofisher.com At higher pH levels (above 8.5), competing reactions with primary amines can occur, and the rate of maleimide hydrolysis also increases. researchgate.netthermofisher.com

N-Substituents: The electronic properties of the substituent on the maleimide nitrogen, such as the 3-methoxyphenyl (B12655295) group, can influence the reaction kinetics. Electron-withdrawing groups can increase the electrophilicity of the double bond, while electron-donating groups may decrease it. udel.edu Studies on N-substituted maleimides have shown that N-phenyl groups can accelerate thiol exchange reactions due to resonance effects. udel.edu

Solvent and Initiator: The choice of solvent and initiator (catalyst) can also affect the reaction mechanism and kinetics. researchgate.netsemanticscholar.orgcolab.ws Computational and experimental studies have shown that the reaction can proceed through base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms depending on the conditions. researchgate.net

| Factor | Effect on Reaction Rate | Optimal Condition/Observation | Source(s) |

| pH | Increases with pH up to ~7.5-8.5 | Optimal selectivity for thiols at pH 6.5-7.5. | axispharm.comthermofisher.com |

| Thiol pKa | Decreases with higher pKa | Lower pKa thiols are more reactive. | udel.edu |

| N-Substituent | Influenced by electronic effects | N-phenyl groups can accelerate thiol exchange. | udel.edu |

| Catalyst | Can accelerate reaction | Weaker bases can be used to slow down very fast reactions for more uniform product formation. | nih.gov |

This table provides a summary of key factors influencing the kinetics of thiol-maleimide conjugation based on available research.

Despite the formation of a covalent bond, the thiosuccinimide linkage is not always permanently stable under physiological conditions. The adduct can undergo a retro-Michael reaction, leading to the cleavage of the thioether bond and regeneration of the starting thiol and maleimide. axispharm.comcreativepegworks.comresearchgate.netmdpi.com This reversibility can lead to the exchange of the maleimide-linked molecule with other thiols present in the biological environment, such as glutathione (B108866) or albumin. nih.govnih.gov

The stability of the thiosuccinimide adduct is a critical consideration in the design of bioconjugates like antibody-drug conjugates (ADCs). nih.gov Several factors influence the stability:

Thiol Exchange: The presence of excess thiols can drive the retro-Michael reaction, leading to deconjugation. researchgate.netnih.gov

Hydrolysis: The succinimide (B58015) ring itself can undergo hydrolysis to form a succinamic acid thioether. rsc.orgspringernature.com This ring-opened product is stable and resistant to the retro-Michael reaction, effectively locking the conjugate in place. mdpi.comnih.govrsc.org

N-Substituent Effects: The nature of the N-substituent on the original maleimide can impact the stability of the resulting adduct. udel.edu

Mechanical Force: Studies have shown that applying mechanical stretching force to the thiosuccinimide linkage can paradoxically stabilize the adduct by promoting the irreversible ring-opening hydrolysis over the retro-Michael reaction. springernature.comsemanticscholar.org

| Adduct State | Reaction Pathway | Stability Profile | Source(s) |

| Thiosuccinimide (Closed Ring) | Retro-Michael Reaction | Reversible; susceptible to thiol exchange. | axispharm.comresearchgate.netnih.gov |

| Succinamic Acid Thioether (Opened Ring) | Hydrolysis | Stable; resistant to retro-Michael reaction. | nih.govrsc.orgspringernature.com |

This table summarizes the stability and reaction pathways of maleimide-thiol adducts in bioconjugation contexts.

While maleimides react preferentially with thiols, they can also react with primary and secondary amines via aza-Michael addition. nih.govscite.ai This reaction is generally slower than the thiol addition at neutral pH but becomes more competitive as the pH increases above 7.5-8.5. axispharm.comresearchgate.netthermofisher.com

Theoretical and experimental studies have been conducted to elucidate the mechanism of amine addition to maleimides. The reaction involves the nucleophilic attack of the amine on the maleimide double bond. acs.orgcmu.edu Unlike the reaction with thiols, a proton transfer is a key part of the mechanism. Computational studies on the reaction between maleimide and dimethylamine (B145610) suggest that the process involves the simultaneous formation of the nitrogen-carbon bond and a proton transfer. cmu.edu This proton transfer can be a difficult step with a high activation energy, but it can be facilitated by the presence of additional amine molecules that act as a bridge or catalyst for the transfer. cmu.edu The addition of an amine to the maleimide ring can also be used strategically to deactivate the maleimide to further nucleophilic attack, thereby stabilizing conjugates formed through other reactions. nih.gov

Pyrrole-Maleimide Michael Addition Reactions

While specific studies detailing the Michael addition of pyrrole (B145914) to 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione are not extensively documented, the general reactivity of maleimides as potent Michael acceptors provides a strong basis for predicting this reaction. The electron-withdrawing effect of the two adjacent carbonyl groups renders the double bond of the maleimide ring highly electrophilic and susceptible to attack by nucleophiles.

Pyrroles can act as nucleophiles in Michael additions, typically reacting at the C2 position. The proposed mechanism would involve the nucleophilic attack of the pyrrole ring onto one of the carbons of the maleimide double bond. This attack would be followed by protonation to yield the Michael adduct. The reaction is expected to proceed under conditions that facilitate the nucleophilicity of the pyrrole, such as in the presence of a mild base to deprotonate the pyrrole nitrogen, thereby increasing its electron-donating ability. The resulting succinimide derivative would incorporate both the pyrrole and the 3-methoxyphenyl functionalities.

General Nucleophilic Reactivity Towards the Maleimide Moiety

The maleimide moiety in 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione is a prime target for nucleophilic attack. The significant electrophilicity of the double bond facilitates reactions with a wide range of nucleophiles. This reactivity is a cornerstone of its utility in various synthetic applications, particularly in bioconjugation chemistry where the maleimide group is often used to link molecules to cysteine residues in proteins via a thiol-Michael addition. biorxiv.org

The general mechanism involves the attack of a nucleophile on one of the carbons of the double bond, leading to the formation of a carbanionic intermediate. This intermediate is stabilized by the adjacent carbonyl groups. Subsequent protonation of the carbanion yields the final succinimide derivative. The rate and efficiency of this reaction are influenced by the nature of the nucleophile, the solvent, and the pH of the reaction medium. For instance, in the context of thiol-maleimide reactions, the reaction is significantly faster at pH values between 6.5 and 7.5, where the thiolate anion, a more potent nucleophile than the neutral thiol, is present in sufficient concentration. nih.gov

Maleimides can also act as nucleophilic partners in certain reactions, such as the aza-Morita–Baylis–Hillman reaction, where they react with isatin-derived ketimines in the presence of an organocatalyst to form chiral 3-substituted-3-aminooxindoles. researchgate.net

Diels-Alder Cycloaddition Reactions of Maleimides

N-substituted maleimides, including 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, are excellent dienophiles in Diels-Alder reactions due to their electron-deficient double bond. nih.gov This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the construction of six-membered rings with high stereocontrol. tandfonline.com

The reaction of N-phenylmaleimides with dienes such as furan (B31954) and 2,5-dimethylfuran (B142691) has been well-documented. tandfonline.comtandfonline.com For instance, the reaction of an N-substituted maleimide with a furan derivative can lead to the formation of exo- and endo-cycloadducts. The stereochemical outcome of the reaction can often be controlled by the reaction conditions, such as temperature and the choice of solvent. In many cases, the exo adduct is the thermodynamically more stable product. tandfonline.com A study on the Diels-Alder reaction between N-(4-chlorophenyl)maleimide and 2,5-dimethylfuran reported the formation of the exo-cycloadduct in good yield after refluxing for one hour. tandfonline.com Given the electronic similarities, 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione is expected to exhibit comparable reactivity as a dienophile.

The utility of the Diels-Alder reaction involving maleimides extends to bioconjugation, where it offers a stable alternative to the often-reversible thiol-maleimide linkage for creating antibody-drug conjugates. nih.govsquarespace.com

| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Ref |

| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | exo-cycloadduct | Reflux, 1 h | 46 | tandfonline.com |

| 1,3-Cyclohexadiene | N-phenylmaleimide | Cycloadduct | Ethyl acetate (B1210297) | 78 | tandfonline.com |

Photochemical Reactivity and Excited-State Transformations of Maleimide Scaffolds

The maleimide scaffold of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione is photochemically active and can undergo various transformations upon exposure to light. These reactions are often initiated by the excitation of the maleimide to its triplet state, which can then participate in cycloaddition reactions or act as a radical initiator. nih.gov

N-substituted maleimides can function as photoinitiators for radical polymerization. kpi.uaresearchgate.net Upon UV irradiation, the maleimide molecule can be excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule, generating a radical that can initiate a polymerization chain reaction. kpi.ua This property is particularly useful in photocurable formulations where the maleimide can act as both a monomer and a photoinitiator. kpi.ua

The efficiency of photoinduced polymerization can be enhanced by the presence of electron-donor monomers, such as vinyl ethers. kpi.ua In these systems, an excited-state charge transfer complex may form, contributing to the initiation process. kpi.ua The kinetics of such photopolymerizations can be very rapid, with high conversions achieved within seconds of UV exposure in the absence of oxygen. kpi.ua

Hydrolytic Degradation and Ring-Opening Pathways of Maleimide Derivatives

The imide ring of N-substituted maleimides, including 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, is susceptible to hydrolysis, particularly under alkaline conditions. nih.govnih.govrsc.org This hydrolysis leads to the opening of the five-membered ring to form the corresponding N-substituted maleamic acid. rsc.org

The mechanism of alkaline hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring. rsc.org This is typically the rate-determining step and results in a tetrahedral intermediate, which then undergoes ring opening. nih.govrsc.org The rate of hydrolysis is dependent on the pH of the solution, with the reaction being significantly faster at higher pH values. rsc.org

The stability of the maleimide ring is also a critical consideration in the context of bioconjugates formed via thiol-maleimide addition. The resulting thiosuccinimide linkage can undergo ring-opening hydrolysis to form stable thiosuccinamic acid derivatives. mdpi.com This hydrolysis can be influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the N-aryl substituent can increase the rate of ring opening. mdpi.com This ring-opening is often desirable as it can minimize the reversal of the thiol-Michael addition reaction. mdpi.com

| Compound | Condition | Product |

| N-alkylmaleimides | pH 7-9 | N-alkylmaleamic acids |

| Thio-succinimide conjugate | Aqueous buffer | Thio-succinamic acids |

Polymerization and Copolymerization Behavior of N-Substituted Maleimides

N-substituted maleimides, such as 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, can undergo free-radical polymerization and copolymerization through their vinyl group. humanjournals.comuctm.edu The resulting polymers often exhibit high thermal stability due to the rigid five-membered imide ring in the polymer backbone. uctm.edu

Homopolymerization of N-substituted maleimides can be initiated by free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at elevated temperatures. humanjournals.com The polymerization proceeds via the addition of radicals across the double bond of the maleimide monomer.

Copolymerization of N-substituted maleimides with various vinyl monomers, such as methyl methacrylate (B99206) (MMA) and vinyl acetate, has been extensively studied. uctm.edursc.org This approach is often employed to modify the properties of the resulting polymers, such as improving their processability and mechanical properties. uctm.edu For example, the copolymerization of N-(4-methoxyphenyl)maleimide with methyl acrylate (B77674) has been reported to yield copolymers with good thermal stability. humanjournals.com The reactivity ratios of the comonomers can be determined to understand the copolymerization behavior and the resulting copolymer composition. uctm.edu

The photo-induced copolymerization of maleimides with electron-donor monomers like vinyl ethers is another important route to forming alternating copolymers. kpi.ua This type of polymerization can proceed rapidly without the need for a conventional photoinitiator. kpi.ua

| Monomer 1 | Monomer 2 | Initiator | Polymer Type |

| N-(4-methoxyphenyl)maleimide | - | AIBN | Homopolymer |

| N-(4-methoxyphenyl)maleimide | Methyl Acrylate | AIBN | Copolymer |

| N-propylmaleimide | Vinyl Acetate | EXEP | Copolymer |

Computational and Theoretical Studies on 1 3 Methoxyphenyl 1h Pyrrole 2,5 Dione and Maleimide Systems

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to predicting the geometry, stability, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency. mdpi.com DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. core.ac.uk In practice, the Kohn-Sham approach is used, which simplifies the problem by considering a fictitious system of non-interacting electrons that yield the same density as the real system. core.ac.ukarxiv.org The primary challenge in DFT lies in finding the exact form of the exchange-correlation functional, leading to the development of various approximations like the widely used B3LYP hybrid functional. mdpi.com

For maleimide (B117702) systems, DFT calculations, often employing the B3LYP functional with basis sets like 6-311+G(d,p), have been successfully used to investigate a range of properties. nih.gov These studies include the optimization of ground-state geometries to predict bond lengths and angles, the calculation of thermodynamic parameters, and the determination of reaction energetics. mdpi.comresearchgate.net For instance, DFT has been applied to assess the factors controlling the reactivity of maleimides in Diels-Alder cycloadditions, where analysis of the activation strain model suggests a dual control by interaction and strain energies on the activation barriers. nih.gov Similarly, the reaction potential energy surface for grafting maleimide onto polyethylene (B3416737) has been identified, providing a basis for optimizing industrial processes like UV radiation cross-linking. nih.gov These theoretical investigations provide crucial data on reaction mechanisms and energy barriers that guide experimental work.

Table 1: Typical Parameters in DFT Calculations for Maleimide Systems

| Parameter | Common Method/Basis Set | Application | Reference |

|---|---|---|---|

| Method | DFT (Density Functional Theory) | Core computational approach for electronic structure. | nih.gov |

| Functional | B3LYP, M06-2X, PBE0 | Approximates the exchange-correlation energy. | nih.govnih.gov |

| Basis Set | 6-311+G(d,p), 6-311++G(d,p) | Describes the atomic orbitals of the system. | nih.govnih.gov |

| Application | Geometry Optimization | Predicts the lowest energy molecular structure. | mdpi.com |

| Frequency Calculation | Confirms stationary points (minima or transition states). | researchgate.net | |

| Reaction Energetics | Calculates activation energies and reaction enthalpies. | nih.gov |

The three-dimensional structure of N-aryl maleimides is critical to their function and properties. A key conformational feature of these molecules is the non-coplanar arrangement of the aryl and maleimide rings. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygens of the maleimide ring, free rotation around the C-N bond is restricted. This forces the molecule to adopt a twisted, or "propeller-like," conformation. researchgate.netresearchgate.net

X-ray crystallography studies of related compounds provide direct evidence for this non-planar geometry. For example, in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione (the ortho-isomer of the title compound), the dihedral angle between the methoxybenzene and the pyrrole-2,5-dione rings is a significant 75.60°. nih.gov A similar twisted conformation is observed in 1,3,4-triphenyl-pyrrole-2,5-dione, where the benzene (B151609) rings are arranged in a propeller-like fashion around the central maleimide ring. researchgate.netresearchgate.net For 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, a similar twisted conformation is expected, as the steric demands preventing planarity are inherent to the N-aryl maleimide scaffold. This propeller-like chirality can be a target in asymmetric synthesis, where organocatalytic methods have been developed for the atroposelective synthesis of N-aryl maleimides. chemrxiv.orgchemrxiv.org

Electronic Structure and Spectroscopy Analysis

The interaction of molecules with light is governed by their electronic structure. Theoretical analysis of electronic transitions and vibrational modes allows for the interpretation and prediction of various types of spectra.

The ultraviolet-visible (UV-Vis) absorption spectra of maleimide derivatives are characterized by electronic transitions involving the promotion of electrons from occupied to unoccupied molecular orbitals. researchgate.net The primary transitions observed are of nπ* and ππ* character. researchgate.net

nπ Transitions:* These transitions involve the excitation of a non-bonding (n) electron, typically from a lone pair on the oxygen atoms of the carbonyl groups, to an anti-bonding π* orbital of the C=O or C=C double bonds. These transitions are generally lower in energy but also weaker in intensity compared to ππ* transitions. researchgate.netresearchgate.net

ππ Transitions:* These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system of the maleimide ring. These transitions are typically more intense and occur at higher energies. researchgate.net

In N-aryl maleimides, the electronic structure is further complicated by the interaction between the phenyl and maleimide ring systems. This can lead to intramolecular charge-transfer (CT) transitions, where electron density moves from the electron-rich methoxyphenyl ring to the electron-accepting maleimide ring upon excitation. researchgate.netresearchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in calculating the energies of these excited states and assigning the character of the observed absorption bands. core.ac.ukresearchgate.net Studies on N-phenylmaleimide have identified transitions such as {n(O,N); π (phenyl)} → π(maleimide) and phenyl π → π transitions, providing a framework for understanding the spectrum of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione. researchgate.net

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) and Raman spectroscopy are the most common techniques, providing a molecular fingerprint based on the vibrations of chemical bonds. nih.gov

For 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, the IR and Raman spectra would be dominated by characteristic modes from both the maleimide and methoxyphenyl moieties.

Maleimide Ring Modes: Key vibrations include the symmetric and asymmetric stretching of the two C=O groups, the C=C bond stretch, C-N bond stretching, and various ring deformation modes. nih.govmdpi.com

Methoxyphenyl Group Modes: Characteristic vibrations include aromatic C-H stretching, C-C stretching within the ring, and the C-O stretching of the methoxy (B1213986) group. nih.gov

Inelastic Neutron Scattering (INS) is a powerful complementary technique. irdg.org Unlike IR and Raman, which are governed by changes in dipole moment and polarizability, INS intensities are related to the neutron scattering cross-section of the atoms. Hydrogen has a very large cross-section, making INS exceptionally sensitive to vibrations involving hydrogen atoms. irdg.org This allows for the unambiguous assignment of hydrogen-related modes, which can be difficult to resolve in IR and Raman spectra. researchgate.net INS has been used to study the dynamics of complex systems, including polymers containing maleimide units. irdg.orgrsc.org

Table 2: Characteristic Vibrational Modes for N-Aryl Maleimide Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique(s) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | IR, Raman |

| C=O Asymmetric Stretch | ~1780 | IR, Raman |

| C=O Symmetric Stretch | ~1710 | IR, Raman |

| C=C Stretch (Maleimide) | ~1590 | Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N-C Stretch | 1150 - 1250 | IR |

| C-O-C Asymmetric Stretch (Methoxy) | 1230 - 1270 | IR |

| C-O-C Symmetric Stretch (Methoxy) | 1020 - 1075 | IR |

Note: Frequencies are approximate and can shift based on molecular environment and substitution.

The Born-Oppenheimer approximation, which separates electronic and nuclear motion, is often insufficient to fully describe molecular spectra. Vibronic coupling refers to the interaction between electronic states and nuclear vibrations. ucl.ac.uk This coupling can have profound effects on the shape and structure of electronic absorption bands, leading to broadening and the appearance of complex vibrational fine structure. rsc.org

Maleimide itself is a classic system for studying these effects. ucl.ac.uk Detailed quantum dynamics simulations have shown that the first two electronic absorption bands of maleimide are heavily influenced by non-adiabatic effects. rsc.orgresearchgate.net The spectrum arises from strong coupling between multiple low-lying singlet excited states and the manifold of vibrational modes. ucl.ac.uk To accurately model these spectra, advanced theoretical approaches such as the quadratic vibronic coupling (QVC) model and the Multiconfigurational Time-Dependent Hartree (MCTDH) wavepacket propagation method are employed. rsc.orgresearchgate.netconsensus.app These studies reveal that a comprehensive understanding of the photophysics requires consideration of all vibrational modes. ucl.ac.ukrsc.org For 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, these fundamental vibronic coupling effects within the maleimide chromophore would persist, with additional complexity introduced by the vibrational modes of the methoxyphenyl substituent.

Molecular Docking and Dynamics Simulations in Ligand-Target Systems

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a maleimide derivative, and a biological target, typically a protein. nih.gov These methods provide insights into the binding modes, affinity, and stability of the ligand-receptor complex at an atomic level. preprints.org

Modeling Interactions with Biological Receptors (e.g., Protein Kinases)

Maleimide derivatives are of significant interest in medicinal chemistry, often targeting enzymes like protein kinases, which are crucial in cell signaling and are frequently implicated in diseases such as cancer. nih.govmdpi.com Molecular docking is employed to predict the most likely binding pose of a compound within the active site of a protein kinase. mdpi.commdpi.com For instance, studies on kinase inhibitors often focus on the ATP-binding pocket, a common target for competitive inhibitors. nih.govmdpi.com

Docking simulations can reveal how compounds like 3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione might fit into the active sites of kinases such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs). nih.gov The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on factors like intermolecular energies. mdpi.com Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted binding pose over time, providing a more dynamic picture of the interaction. preprints.orgrsc.org These simulations track the motions of the ligand and protein atoms, helping to confirm the stability of key interactions identified in the docking study. rsc.org

Hydrogen Bonding and Other Non-Covalent Interactions at Binding Sites

The binding affinity of a ligand to its receptor is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com The maleimide scaffold, with its two carbonyl groups, can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor.

| Interaction Type | Description | Potential Interacting Groups on this compound | Example Amino Acid Residues |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carbonyl groups (acceptor), N-H group (donor) | Asp, Glu, Asn, Lys, Ser mdpi.comrsc.org |

| Hydrophobic Interactions | The tendency of nonpolar molecules or groups to aggregate in an aqueous solution and exclude water molecules. | Methoxyphenyl ring | Leu, Val, Ile, Phe, Ala mdpi.com |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule | All nearby residues |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds in drug discovery.

CoMFA and CoMSIA Methodologies for Activity Prediction

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.govnih.gov These methods correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA). nih.govresearchgate.net

To build a CoMFA or CoMSIA model, a series of structurally related compounds with known biological activities are aligned based on a common scaffold. researchgate.net The resulting models are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored for higher activity, while a blue contour in an electrostatic map might suggest that an electropositive group is beneficial. nih.gov

The predictive power of these models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nanobioletters.com A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nanobioletters.com Studies on various heterocyclic compounds, including those with structures related to maleimides, have successfully used CoMFA and CoMSIA to develop predictive models for anticancer and anti-inflammatory activities. rsc.orgnih.govnih.gov

| Model | Target/Activity | q² (Cross-validated) | r² (Non-cross-validated) | Reference |

|---|---|---|---|---|

| CoMFA | LSD1 Inhibition | 0.783 | 0.944 | rsc.orgpreprints.org |

| CoMSIA | LSD1 Inhibition | 0.728 | 0.982 | rsc.orgpreprints.org |

| CoMFA | TNF-α Modulation | 0.869 | 0.996 | nih.gov |

| CoMSIA | TNF-α Modulation | 0.868 | 0.983 | nih.gov |

| CoMFA | HIV-1 Entry Inhibition | 0.625 | 0.996 | nanobioletters.com |

Correlation of Electronic and Steric Parameters with Reactivity and Biological Activity

The biological activity of a molecule is often dependent on its physicochemical properties, which can be quantified by various descriptors. nih.gov QSAR models frequently establish correlations between biological activity and parameters describing the electronic, steric, and lipophilic (hydrophobic) nature of the compounds. nih.govubaya.ac.id

Electronic Parameters: These describe the electron distribution in a molecule. The Hammett constant (σ), for example, quantifies the electron-donating or electron-withdrawing effect of a substituent on a phenyl ring. These effects can influence how a molecule interacts with its biological target. ubaya.ac.id

Steric Parameters: These relate to the size and shape of the molecule or its substituents. Molar refractivity (CMR) and Taft's steric parameter (Es) are common descriptors. Steric properties are crucial for ensuring a proper fit of the ligand into the receptor's binding pocket. ubaya.ac.id An analysis of pyrrole (B145914) derivatives as COX inhibitors showed that the steric field had a significant influence on their activity. nih.gov

Lipophilic Parameters: The partition coefficient (log P) or ClogP describes the hydrophobicity of a molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. ubaya.ac.id

By developing regression equations, QSAR studies can quantify the relative importance of these parameters, providing valuable guidance for designing new analogues with improved potency. nih.gov

Frontier Molecular Orbital Theory (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The energies and shapes of these frontier orbitals are key to understanding a molecule's reactivity. pku.edu.cn

The HOMO is associated with the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com The LUMO, conversely, is associated with the ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Academic and Research Applications of Maleimide Scaffolds Featuring Pyrrole 2,5 Dione Structures

Advancements in Bioconjugation Chemistry

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, heavily relies on robust and selective chemical reactions. Maleimide (B117702) scaffolds are paramount in this field due to their exceptional reactivity towards thiols under mild, biocompatible conditions.

Site-Selective Cysteine Modification of Proteins and Peptides

The ability to modify proteins and peptides at specific locations is crucial for creating well-defined therapeutics, diagnostics, and research tools. Cysteine, with its unique sulfhydryl (thiol) group, is an ideal target for such modifications due to its relatively low abundance and high nucleophilicity compared to other amino acid residues. equationchemical.com

Maleimides are among the most widely used reagents for cysteine-selective modification. equationchemical.com The reaction proceeds via a thio-Michael addition, where the cysteine's thiol group attacks one of the double-bonded carbons of the pyrrole-2,5-dione ring, forming a stable thioether bond. equationchemical.comnih.gov This chemistry is highly efficient and chemoselective, typically occurring at pH values between 6.5 and 7.5, which is compatible with most proteins. equationchemical.com The reaction kinetics are rapid, with second-order rate constants in the range of 100 to 1000 M⁻¹s⁻¹. equationchemical.com This site-selective conjugation allows for the precise attachment of various molecular payloads, including drugs, imaging agents, and polymers, to a specific cysteine residue on a protein or peptide. nih.govmdpi.com

Recent advancements have led to the development of "next-generation maleimides" (NGMs) that offer improved stability and tunable reactivity, expanding the versatility of this chemical platform. nih.gov While highly effective, a known drawback of the traditional maleimide-cysteine linkage is its potential instability in plasma, where it can undergo a retro-Michael reaction, leading to the release of the conjugated payload. mdpi.com

Development of Fluorogenic Probes and Biosensors

Fluorogenic probes are molecules that are non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a specific target. This "turn-on" mechanism is highly desirable for biosensing as it minimizes background signals and allows for sensitive detection. The maleimide scaffold is an excellent component for designing such probes for thiol detection.

The pyrrole-2,5-dione group can act as a fluorescence quencher. researchgate.net When a fluorophore is attached to a maleimide, its fluorescence can be suppressed through mechanisms like photoinduced electron transfer (PET). mdpi.com Upon reaction with a thiol-containing analyte, such as the biologically important antioxidant glutathione (B108866), the maleimide's quenching ability is eliminated as the double bond is consumed. researchgate.net This restores the fluorescence of the attached dye, providing a direct and measurable signal of thiol presence. A variety of fluorophores, including naphthalimides and BODIPY dyes, have been incorporated into maleimide-based probes for detecting biological thiols in living cells. mdpi.comresearchgate.netnih.gov

For instance, some aromatic compounds bearing two maleimide groups are non-fluorescent until both groups react with thiols, which removes their quenching effect and activates fluorescence. researchgate.net This principle has been applied to create probes that can specifically label proteins engineered to have two cysteine residues in close proximity. researchgate.net

| Fluorophore Core | Quenching Mechanism | Activation Event | Application | Reference |

|---|---|---|---|---|

| Naphthalimide | Photoinduced Electron Transfer (PET) | Thiol Addition to Maleimide | Detection of biological thiols (e.g., Glutathione) | researchgate.netnih.gov |

| BODIPY | Aggregation-Caused Quenching (ACQ) / PET | Thiol Addition leading to Disaggregation-Induced Emission (DIE) | Sensing of thiols and phosphines (e.g., TCEP) | mdpi.com |

| Coumarin | Internal Quenching | Thiol Addition to Maleimide | Fast thiol quantification | chemscene.com |

Strategies for Reversible and Irreversible Conjugations

The stability of the bond formed between a maleimide and a thiol is a critical consideration. While a stable, permanent linkage is often desired, in some applications, such as drug delivery, a reversible or cleavable linkage that can release a payload under specific conditions is advantageous.

Irreversible Conjugation: The standard maleimide-thiol adduct, a thiosuccinimide, was long considered irreversible. However, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to payload exchange in biological systems. researchgate.netmatrix-fine-chemicals.com Strategies to create truly permanent linkages often involve hydrolysis of the thiosuccinimide ring. This ring-opening reaction forms a stable maleamic acid derivative that is no longer susceptible to the reverse reaction. This hydrolysis can be accelerated by careful design of the maleimide reagent or by controlling the pH and temperature of the post-conjugation solution.

Reversible Conjugation: The inherent reversibility of the maleimide-thiol linkage can also be exploited. The retro-Michael reaction allows for the release of the maleimide-conjugated molecule from the thiol. This process can be controlled by the local environment, such as the concentration of reducing agents like glutathione, which is higher inside cells than in the bloodstream. Researchers have also developed bromomaleimides, which form conjugates that are more readily cleaved in the presence of reducing agents, providing a tool for constructing reversible bioconjugates.

| Strategy | Mechanism | Resulting Bond Stability | Key Features | Reference |

|---|---|---|---|---|

| Standard Thiol-Maleimide Addition | Michael Addition | Semi-stable; susceptible to retro-Michael reaction | Widely used but can be unstable in plasma. | mdpi.commatrix-fine-chemicals.com |

| Post-Conjugation Hydrolysis | Michael Addition followed by succinimide (B58015) ring hydrolysis | Irreversible | Forms a stable maleamic acid derivative resistant to thiol exchange. | |

| Bromomaleimide Chemistry | Addition-elimination | Reversible/Cleavable | Conjugate can be cleaved by excess thiols (e.g., GSH), useful for controlled release. |

Integration into Advanced Materials for Biomedical Engineering

The same chemical principles that make maleimides useful for bioconjugation also make them powerful tools for creating advanced biomaterials. Their ability to form stable crosslinks under cell-friendly conditions is particularly valuable in biomedical engineering for applications like tissue scaffolding.

Hydrogel Fabrication and Functionalization for Tissue Scaffolds

Hydrogels are water-swollen polymer networks that mimic the extracellular matrix (ECM) of native tissues, making them ideal scaffolds for tissue engineering and regenerative medicine. Maleimide chemistry provides a robust method for both fabricating and functionalizing these materials.

Natural polymers like hyaluronic acid (HA) and gelatin can be chemically modified to incorporate maleimide groups (e.g., HA-Mal). These maleimide-functionalized polymers act as precursors that can be crosslinked into a hydrogel network. The maleimide groups also serve as versatile handles for subsequent functionalization. Bioactive molecules, such as cell adhesion peptides (e.g., RGD), can be attached to the hydrogel scaffold via thiol-maleimide chemistry, allowing for precise control over the biochemical cues presented to cells cultured within the scaffold.

Thiol-Maleimide Crosslinking for Polymeric Networks

The thiol-maleimide reaction is a form of "click chemistry"—a class of reactions that are rapid, high-yielding, and specific. This makes it exceptionally well-suited for creating polymeric hydrogel networks. The crosslinking process typically involves mixing a maleimide-functionalized polymer with a polymer containing multiple thiol groups, such as dithiol-polyethylene glycol (PEG).

The Michael addition reaction between the maleimide and thiol groups proceeds quickly under aqueous, neutral pH conditions, leading to rapid gelation, sometimes in a matter of seconds. This process does not require potentially damaging initiators or UV light, making it highly biocompatible and suitable for encapsulating living cells directly within the forming hydrogel. The resulting thioether crosslinks provide mechanical stability to the hydrogel network, creating a scaffold that can support cell growth and tissue formation.

Biomolecule Incorporation and Cell-Biomaterial Interactions

The maleimide group is one of the most widely used functional groups for bioconjugation, primarily due to its high reactivity and specificity towards thiol groups found in cysteine residues of proteins and peptides. nih.gov This reaction, a Michael-type addition, proceeds rapidly under physiological conditions (neutral pH), making it ideal for attaching sensitive biomolecules to various substrates. nih.gov

This capability is extensively exploited in the creation of bioactive scaffolds for tissue engineering and 3D cell culture. For instance, biomaterials like hyaluronic acid (HA), a key component of the natural extracellular matrix (ECM), can be functionalized with maleimide groups. nih.gov This modification allows for the subsequent covalent attachment of cysteine-terminated peptides, such as the widely used arginine–glycine–aspartic acid (RGD) sequence, which promotes cell adhesion. nih.gov The ability to precisely incorporate such motifs allows researchers to create defined microenvironments to study how specific cell-matrix interactions influence cell behavior, such as spreading, differentiation, and function. nih.govmdpi.com The interaction between cells and their surrounding biomaterial is critical for the success of implants and tissue-engineered constructs, as it governs the cellular response to the material. mdpi.com

High-Performance Polymers and Thermosets

The maleimide ring is a cornerstone in the development of high-performance thermosetting polymers due to its exceptional thermal stability. specificpolymers.comhumanjournals.com Bismaleimide (BMI) resins, which contain two maleimide groups per molecule, are a major class of thermosets used in the aerospace and electronics industries where resistance to high temperatures is critical. specificpolymers.comnih.gov These resins cure through addition polymerization reactions across the maleimide double bond, a process that does not produce volatile byproducts, thereby reducing the formation of voids in the final composite material. specificpolymers.com

N-substituted phenylmaleimides, such as N-(4-methoxyphenyl) maleimide, serve as monomers for creating transparent and thermally stable polymers. humanjournals.comhumanjournals.com The N-aryl group, in this case, a methoxyphenyl group, influences the properties of the resulting polymer, including its solubility, thermal degradation profile, and mechanical characteristics. Homopolymers and copolymers of N-substituted maleimides have been synthesized via free-radical polymerization, yielding materials with high thermal stability. humanjournals.comhumanjournals.com The development of bio-based bismaleimides is also an active area of research, aiming to replace petroleum-derived components while maintaining high performance. nih.gov

Photochromic Materials Based on Maleimide Derivatives

Photochromic materials are compounds that can undergo a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. researchgate.net This property allows them to be used in applications like optical data storage, molecular switches, and logic gates. researchgate.net While classic photochromic systems are often based on scaffolds like dithienylethenes or spiropyrans, the maleimide structure is also explored in materials science for its optical properties. rsc.org

Maleimide derivatives are often fluorescent and are used as building blocks for fluorescent probes. The synthesis of triphenyl substituted maleimides has been explored to create compounds with specific absorption and emission spectra for use in biological imaging. researchgate.net Furthermore, N-arylmaleimides have been investigated as photoinitiators for free-radical polymerization, highlighting their interaction with light. researchgate.net However, the role of simple N-aryl maleimides like N-(3-methoxyphenyl)maleimide as primary photochromic units is not well-established; they are more commonly used as polymerizable monomers or as linkers within larger, more complex photo-responsive systems.

Exploration as Molecular Probes and Enzyme Inhibitors in Chemical Biology

The inherent reactivity of the maleimide ring towards nucleophiles, particularly the thiol group of cysteine, makes the pyrrole-2,5-dione scaffold a common warhead for designing covalent enzyme inhibitors and molecular probes. mdpi.com By attaching this reactive group to a molecular structure that can be recognized by the active site of a target enzyme, researchers can achieve potent and often irreversible inhibition. This covalent bonding strategy is a powerful tool in chemical biology for studying enzyme function and validating new drug targets. nih.gov Beyond covalent inhibition, the pyrrole-2,5-dione core is found in molecules with a wide range of biological activities, including antioxidant, anti-inflammatory, and cholesterol absorption inhibitory effects. nih.govmdpi.comresearchgate.net

Kinase Inhibition and Molecular Mechanisms

Protein kinases are a major class of drug targets, particularly in oncology, and the development of kinase inhibitors is an intense area of research. nih.gov Many kinase inhibitors are designed to compete with adenosine (B11128) triphosphate (ATP) for binding in the enzyme's active site. The pyrrole-2,5-dione scaffold is featured in various kinase inhibitors. For example, bis-indolylmaleimides are well-known inhibitors of protein kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3). These compounds typically function as ATP-competitive inhibitors. nih.govnih.gov The planar nature of the maleimide and attached aryl rings allows them to fit into the flat, hydrophobic adenine-binding pocket of the ATP-binding site. The specific substitutions on the aryl rings are crucial for achieving potency and selectivity against different kinases.

Monoglyceride Lipase (B570770) (MGL) Inhibition Studies

Monoglyceride lipase (MGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.com Inhibition of MGL increases 2-AG levels, which has therapeutic potential for treating inflammatory and neurological disorders. nih.govnih.gov The maleimide scaffold has been investigated for MGL inhibition. In a study of N-substituted maleimides, N-(3-Methoxyphenyl)maleimide was synthesized and evaluated for its ability to inhibit MGL. The study explored how different substituents on the phenyl ring affect inhibitory activity, with halogenated derivatives showing notable potency.

Table 1: Inhibition of Monoglyceride Lipase by N-Substituted Maleimide Derivatives This table presents a selection of compounds from a study on MGL inhibitors to show structure-activity relationships. Data sourced from reference .

| Compound Name | Substitution on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| N-(3-Methoxyphenyl)maleimide | 3-Methoxy | - |

| N-(4-Fluorophenyl)maleimide | 4-Fluoro | 3.81 |

| N-(3-Chlorophenyl)maleimide | 3-Chloro | 3.24 |

| N-(4-Bromophenyl)maleimide | 4-Bromo | 2.84 |

| N-(3-Iodophenyl)maleimide | 3-Iodo | 2.24 |

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β)

Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes. nih.govnih.govmdpi.com Consequently, GSK3β is a significant therapeutic target. mdpi.com The maleimide core is a prominent feature in many potent GSK3β inhibitors. nih.gov

Compounds based on a benzofuran-3-yl-(indol-3-yl)maleimide scaffold have been developed as potent and selective GSK3β inhibitors. nih.gov These inhibitors are believed to occupy the ATP-binding site of the enzyme. mdpi.com The indole (B1671886) and benzofuran (B130515) moieties form key interactions within the active site, while the maleimide serves as the central scaffold. Modifications to the indole and phenyl rings are systematically made to optimize potency, selectivity, and pharmacokinetic properties. For instance, treatment with the indolyl maleimide, benzofuran-3-yl-(indol-3-yl), was shown to attenuate hyperactivity in mouse models, demonstrating the in vivo potential of this class of compounds. frontiersin.org While GSK3β hyperactivity is considered a factor in neurodegenerative conditions, its inhibition is seen as a potential therapeutic strategy. mdpi.com

Molecular Basis of Antiproliferative Activity

The antiproliferative activity of maleimide scaffolds featuring pyrrole-2,5-dione structures, such as 3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, is believed to be rooted in their interaction with critical cellular components involved in cell division and growth. While direct studies on this specific compound are limited, research on structurally related pyrrole (B145914) derivatives provides significant insights into its likely molecular mechanism of action. A primary proposed mechanism is the inhibition of tubulin polymerization. nih.govmdpi.com

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. nih.gov Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). mdpi.com The 3-methoxyphenyl (B12655295) group, and more broadly the trimethoxyphenyl moiety frequently found in potent anticancer agents, is a key pharmacophoric feature for interaction with the colchicine-binding site on β-tubulin. nih.govmdpi.com By binding to this site, these compounds can prevent the polymerization of tubulin into microtubules, thus halting the cell cycle and inhibiting cancer cell proliferation. nih.gov

Studies on various 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated that both the phenyl ring attached to the pyrrole nitrogen and the aroyl group at the 3-position are crucial for potent inhibition of tubulin polymerization. nih.gov Although this compound is a maleimide rather than an aroylpyrrole, the presence of the methoxyphenyl group suggests a similar potential to interact with the colchicine-binding site of tubulin. This interaction is a well-established mechanism for the antiproliferative effects of a wide range of heterocyclic compounds.

| Compound Class | Proposed Target | Effect on Cancer Cells |

| 3-Aroyl-1-arylpyrroles | Tubulin | Inhibition of polymerization, cell cycle arrest, apoptosis |

| Arylthioindoles | Tubulin (Colchicine site) | Inhibition of tubulin assembly, inhibition of cancer cell growth |

| Podophyllotoxin analogues | Tubulin (Colchicine site) | Inhibition of tubulin polymerization, cell cycle arrest |

This table presents data on compound classes structurally related to this compound to infer its potential mechanism of action.

Mechanistic Insights into Antimicrobial and Antifungal Activity

The pyrrole ring is a common scaffold in a variety of natural and synthetic compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. For derivatives like this compound, several potential mechanisms of action can be inferred from studies on related compounds.

Antimicrobial Activity:

A significant mechanism by which pyrrole-containing compounds exert their antibacterial effect is through the inhibition of DNA gyrase . nih.govrsc.orgmdpi.comnih.gov DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov By inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, these compounds can block DNA synthesis, leading to bacterial cell death. nih.gov N-phenylpyrrolamides, for instance, have been identified as potent inhibitors of DNA gyrase. nih.govrsc.org

Another plausible mechanism is the inhibition of quorum sensing (QS) . nih.govfrontiersin.orgmdpi.commdpi.com QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. mdpi.com This system regulates various processes, including biofilm formation and the production of virulence factors. nih.govfrontiersin.org Certain pyrrole derivatives, such as 1H-pyrrole-2,5-dicarboxylic acid, have been shown to act as QS inhibitors, thereby reducing the production of virulence factors and inhibiting biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov

Antifungal Activity:

A primary target for many antifungal agents is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047) . researchgate.netnih.govnih.govplos.org Ergosterol is the major sterol component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell lysis. nih.govplos.org Azole antifungals, for example, act by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is critical for the conversion of lanosterol to ergosterol. nih.gov Pyrrole-containing compounds have also been investigated as inhibitors of ergosterol biosynthesis, suggesting a potential mechanism for their antifungal action. nih.gov

| Activity | Potential Mechanism | Key Target/Process |

| Antimicrobial | Inhibition of DNA replication | DNA gyrase (GyrB subunit) |

| Disruption of cell-to-cell communication | Quorum sensing | |

| Antifungal | Disruption of cell membrane integrity | Ergosterol biosynthesis |

This table summarizes potential mechanisms of antimicrobial and antifungal activity for pyrrole-containing scaffolds based on existing research on related compounds.

Q & A

Q. What are the established synthetic routes for 3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted maleic anhydride derivatives with 3-methoxyaniline precursors. A common approach is the Michael addition followed by intramolecular cyclization under acidic or basic conditions. Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . For example, orthogonal arrays (e.g., Taguchi methods) allow systematic variation of factors like reaction time (6–24 hrs) and stoichiometry (1:1 to 1:1.5 molar ratios) to maximize yield while minimizing side products .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : and NMR confirm substitution patterns (e.g., methoxy group at C3 of the phenyl ring).

- X-ray crystallography : Resolves bond angles, dihedral distortions, and packing motifs. Evidence from structurally analogous compounds (e.g., 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione) shows methoxy groups induce planar deviations in the pyrrole ring .

- Mass spectrometry : Validates molecular weight (MW: 217.2 g/mol) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

Refer to GHS guidelines for acute toxicity (Category 4 oral hazard) and skin/eye irritation risks. Key precautions include:

- Use of fume hoods and PPE (nitrile gloves, goggles).

- Avoidance of heat sources (decomposition risks).

- Proper disposal via incineration or licensed waste management .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity or biological activity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing dione group may enhance reactivity at the pyrrole β-positions.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme binding pockets) to guide structure-activity relationship (SAR) studies. AI-driven platforms like COMSOL Multiphysics enable real-time optimization of simulations .

Q. How can contradictory data in solubility or catalytic performance be resolved?

Contradictions often arise from unaccounted variables (e.g., impurities, solvent batch variations). Methodological solutions include:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to map solubility as a function of temperature, pH, and cosolvents.

- Control experiments : Replicate studies under standardized conditions (e.g., HPLC-grade solvents, inert atmosphere).

- Statistical analysis : Apply ANOVA or t-tests to assess significance of observed differences .

Q. What strategies improve the compound’s stability in aqueous or oxidative environments?

- Derivatization : Introduce electron-donating groups (e.g., methyl) at the pyrrole nitrogen to reduce oxidation susceptibility.

- Encapsulation : Use cyclodextrins or liposomes to shield reactive sites.

- pH optimization : Stability studies in buffered solutions (pH 3–9) can identify degradation pathways (e.g., hydrolysis of the dione moiety) .

Q. How do structural modifications (e.g., substituent position, steric effects) influence its electronic properties?

- Substituent position : Moving the methoxy group from the 3- to 4-position on the phenyl ring alters conjugation, as seen in related compounds (e.g., 3-(4-Methoxyphenyl) derivatives) .

- Steric effects : Bulkier substituents (e.g., tert-butyl) reduce π-π stacking interactions, impacting solubility and aggregation behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.